N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in bioinorganic chemistry . The compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide can be compared with other Schiff base hydrazones and indole derivatives. Similar compounds include:
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with a fluorine substituent, leading to different chemical and biological properties.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: This series of compounds has been studied for their anti-inflammatory and analgesic activities.
The uniqueness of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide lies in its specific substitution pattern and the presence of the indole ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-22-12-16(15-6-4-5-7-17(15)22)19(23)21-20-11-13-10-14(24-2)8-9-18(13)25-3/h4-12H,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
APYJSRWJFJUJQL-RGVLZGJSSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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